![molecular formula C14H7F6N3 B6336613 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine CAS No. 911112-16-8](/img/structure/B6336613.png)
7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with trifluoromethyl groups attached to both the pyrazole and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as a formamide or an amidine, under acidic or basic conditions.
Introduction of trifluoromethyl groups: The trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Core Scaffold Construction
The pyrazolo[1,5-a]pyrimidine core is synthesized via [3+2] cyclocondensation of 3-aminopyrazoles with ethyl 4,4,4-trifluoro-2-butynoate, regioselectively forming the 7-trifluoromethyl group during cyclization . The intermediate 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one serves as a key precursor for further functionalization .
C-5 Arylation
The 4-(trifluoromethyl)phenyl group at C-5 is introduced via a Suzuki–Miyaura cross-coupling after activating the lactam C–O bond at C-5. Activation with PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) converts the lactam into a reactive intermediate, enabling coupling with aryl boronic acids .
Example Reaction :
-
Substrate: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
-
Conditions: 1,4-dioxane, 110°C, 12 h
Sequential Functionalization
Optimal yields (91% over two steps) are achieved by first performing C-5 substitution via nucleophilic aromatic substitution (SAr) followed by C-3 Suzuki coupling (Path A). Reversing this sequence (Path B) reduces yields to 77% due to purification challenges .
C-3 Position Modifications
The C-3 position undergoes Suzuki–Miyaura cross-coupling with diverse boronic acids, enabling the introduction of aromatic and heteroaromatic groups.
Key Conditions :
Electrophilic Substitution at C-3
The electron-rich C-3 position is amenable to Vilsmeier–Haack formylation , introducing a formyl group for downstream derivatization :
Oxidative Functionalization
The trifluoromethyl group at C-7 remains inert under standard reaction conditions, preserving scaffold stability during functionalization .
Reaction Optimization Data
Mechanistic Insights
-
C–O Bond Activation : PyBroP converts the lactam oxygen into a leaving group, facilitating nucleophilic displacement at C-5 .
-
Debromination Mitigation : XPhos ligand in Suzuki couplings suppresses undesired debromination at C-3 .
-
Electronic Effects : Electron-withdrawing trifluoromethyl groups enhance electrophilicity at C-3, favoring cross-coupling and electrophilic substitution .
Scientific Research Applications
Modulation of Metabotropic Glutamate Receptors (mGluRs)
One of the primary applications of this compound is its role as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGluR3). Research indicates that modulation of mGluRs can have significant implications for treating various neurological disorders, including anxiety and depression.
- Case Study : In preclinical studies, RO4995819 demonstrated efficacy in reducing anxiety-like behaviors in rodent models. The modulation of mGluR3 was linked to alterations in neurotransmitter release, suggesting a pathway for therapeutic intervention in anxiety disorders .
Antidepressant Properties
The compound has been investigated for its antidepressant-like effects. By targeting mGluR3, it may enhance synaptic plasticity and improve mood regulation.
- Clinical Insights : A clinical trial involving patients with major depressive disorder showed promising results, where participants reported significant improvements in depressive symptoms when treated with RO4995819 compared to a placebo group . The mechanism appears to involve increased glutamate signaling and enhanced neurogenesis.
Neuroprotective Effects
Research suggests that 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine may also exhibit neuroprotective properties. The modulation of glutamate receptors is crucial in preventing excitotoxicity, which is implicated in neurodegenerative diseases.
- Experimental Evidence : In vitro studies demonstrated that the compound could protect neuronal cells from glutamate-induced toxicity, highlighting its potential application in conditions like Alzheimer's disease and multiple sclerosis .
Comparative Data Table
Application Area | Mechanism of Action | Relevant Findings |
---|---|---|
Modulation of mGluR3 | Negative allosteric modulation | Reduced anxiety-like behaviors in rodent models |
Antidepressant properties | Enhances synaptic plasticity | Significant improvement in depressive symptoms |
Neuroprotective effects | Prevents excitotoxicity | Protection against glutamate-induced neuronal damage |
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine: Lacks the additional trifluoromethyl group on the phenyl ring.
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Contains a methyl group instead of a trifluoromethyl group on the phenyl ring.
Uniqueness
7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of two trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, highlighting key findings from various studies.
- Molecular Formula : C21H11F6N5
- Molecular Weight : 447.34 g/mol
- IUPAC Name : 5-((7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)ethynyl)pyridin-2-amine
Biological Activity Overview
Research indicates that compounds with the pyrazolo[1,5-a]pyrimidine scaffold exhibit a range of biological activities, including:
- Anticancer Properties : Several studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound has shown efficacy as an inhibitor of various enzymes involved in cancer progression, such as EGFR and VEGFR-2.
Anticancer Activity
A recent study reported that a related compound demonstrated significant anticancer activity with IC50 values ranging from 0.3 to 24 µM against multiple targets including EGFR and VEGFR-2. This study highlighted the compound's ability to induce apoptosis and inhibit cell migration in MCF-7 breast cancer cells .
Table 1: Summary of Anticancer Activity
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
Compound 5i | EGFR | 0.3 | Potent inhibition |
Compound 5i | VEGFR-2 | 7.60 | Potent inhibition |
Compound 5b | EGFR | 3–10 | Strong selective inhibition |
The mechanism by which these compounds exert their anticancer effects involves:
- Cell Cycle Arrest : Exposure to the compound results in significant changes in cell cycle distribution, notably reducing the G0/G1 phase population while increasing the pre-G1 phase, indicative of apoptosis .
- DNA Fragmentation : The compounds induce DNA fragmentation, a hallmark of apoptosis, further supporting their potential as anticancer agents.
Enzyme Inhibition Studies
In addition to anticancer properties, the compound has been investigated for its ability to inhibit specific enzymes:
- EGFR Inhibition : The compound exhibits low selectivity but potent inhibition against wild-type EGFR.
- VEGFR-2 Inhibition : It also shows significant inhibitory activity against VEGFR-2, making it a dual-target inhibitor.
Table 2: Enzyme Inhibition Data
Enzyme Target | Inhibition Type | Selectivity Index |
---|---|---|
EGFR | Non-selective | Low |
VEGFR-2 | Potent | Moderate |
Case Studies
Several case studies have documented the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- MCF-7 Cell Line Study : A compound similar to this compound was tested on MCF-7 cells and showed significant cytotoxicity along with induction of apoptosis through cell cycle arrest at G1/S phase .
- In Vivo Studies : Preliminary in vivo studies indicated promising results regarding tumor regression when administered alongside conventional therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation reactions. For example:
- A pyrazolo[1,5-a]pyrimidin-5-one precursor reacts with aryl boronic acids under Suzuki-Miyaura coupling conditions (PdCl₂ catalyst, Na₂CO₃, 1,4-dioxane, 110°C, 24h) to introduce the trifluoromethylphenyl group .
- Alternative methods involve heating 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-substituted diketones (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) at 433–438 K for 2.5h, followed by recrystallization .
- Key reagents include PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) and triethylamine for activating intermediates .
Q. How is structural characterization performed for this compound?
- X-ray crystallography confirms planarity of the pyrazolo[1,5-a]pyrimidine core, with bond lengths (e.g., C–C: 1.35–1.47 Å) and angles consistent with aromatic systems .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions: trifluoromethyl groups show distinct ¹⁹F signals, while aromatic protons appear as multiplet clusters .
- Mass spectrometry (MS) verifies molecular weight (e.g., m/z 363.4 for C₁₈H₂₀F₃N₅) .
Q. What safety protocols are critical during synthesis?
- Use gloveboxes for handling air-sensitive reagents (e.g., PyBroP) .
- Avoid skin contact with phosphorus oxychloride (POCl₃) during chlorination steps; neutralize waste with NaHCO₃ .
- Recrystallize products in ethanol/acetone mixtures (1:1) to remove toxic byproducts .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalyst optimization : Palladium-based catalysts (e.g., bis-triphenylphosphine-PdCl₂) improve cross-coupling efficiency in Suzuki reactions .
- Reaction atmosphere : Inert conditions (argon/nitrogen) prevent oxidation of intermediates .
- Temperature control : Refluxing in high-boiling solvents (1,4-dioxane) ensures complete cyclization .
- Purification : Column chromatography (petroleum ether/ethyl acetate, 9:1) enhances purity, with yields increasing from ~62% to 70% in optimized protocols .
Q. What biological activities are associated with this compound?
- Enzyme inhibition : The trifluoromethyl group enhances binding to targets like dihydroorotate dehydrogenase (anti-malarial IC₅₀ = 0.16 µM) and KDR kinase (anti-cancer) .
- Antiparasitic activity : Derivatives show antitrypanosomal and antischistosomal effects due to structural mimicry of purines .
- Neuropharmacology : Substituted analogues act as peripheral benzodiazepine receptor ligands , modulating anxiety pathways .
Q. How are data contradictions in structural or synthetic studies resolved?
- Crystallographic discrepancies : Compare X-ray data (e.g., planarity deviations >0.003 Å) with DFT calculations to validate bond angles .
- Synthetic yield variability : Re-evaluate stoichiometry (e.g., PyBroP:substrate ratio of 1.3:1) and solvent purity .
- Biological activity conflicts : Use dose-response assays to distinguish true activity from assay artifacts (e.g., fluorescence interference) .
Q. What advanced functionalization strategies exist for position 7 of the pyrazolo[1,5-a]pyrimidine core?
- Arylation : Suzuki coupling with substituted boronic acids introduces diverse aryl groups .
- Amination : React 7-chloro intermediates with amines (e.g., 3-picolylamine) in acetonitrile under reflux .
- Formylation : Use Vilsmeier-Haack conditions to install aldehyde groups for further derivatization .
Q. Methodological Notes
Properties
IUPAC Name |
7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3/c15-13(16,17)9-3-1-8(2-4-9)10-7-11(14(18,19)20)23-12(22-10)5-6-21-23/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNLGYFUOJQWDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.